molecular formula C38H46N4O5 B1205714 2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole

2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole

Cat. No.: B1205714
M. Wt: 638.8 g/mol
InChI Key: RQAVEWKEUKIFLD-LVPKLHHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-206343 is a small molecule drug that functions as an inhibitor of the human immunodeficiency virus type 1 protease. This compound was developed by Smithkline Beecham Plc and has been studied for its potential therapeutic applications in treating human immunodeficiency virus infections .

Preparation Methods

The synthesis of SB-206343 involves the rational design and synthesis of a hydroxyethylene-based human immunodeficiency virus type 1 protease inhibitor. The compound contains a 4(5)-acylimidazole ring as an isosteric replacement for the P1’–P2’ amide bond . The preparation method includes the following steps:

Chemical Reactions Analysis

SB-206343 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

SB-206343 exerts its effects by inhibiting the activity of the human immunodeficiency virus type 1 protease. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the viral replication process, leading to a decrease in viral load . The molecular targets of SB-206343 include the active site residues of the human immunodeficiency virus type 1 protease, and the pathways involved include the viral replication and protein processing pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H46N4O5

Molecular Weight

638.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3S,5R)-3-hydroxy-5-[5-(2-methylpropanoyl)-1H-imidazol-2-yl]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H46N4O5/c1-25(2)34(42-38(46)47-24-29-18-12-7-13-19-29)37(45)41-31(21-28-16-10-6-11-17-28)33(43)22-30(20-27-14-8-5-9-15-27)36-39-23-32(40-36)35(44)26(3)4/h5-19,23,25-26,30-31,33-34,43H,20-22,24H2,1-4H3,(H,39,40)(H,41,45)(H,42,46)/t30-,31+,33+,34+/m1/s1

InChI Key

RQAVEWKEUKIFLD-LVPKLHHISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C3=NC=C(N3)C(=O)C(C)C)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C3=NC=C(N3)C(=O)C(C)C)O)NC(=O)OCC4=CC=CC=C4

Synonyms

2-((1R,3S,4S)-1-benzyl-4-((N-(benzyloxycarbonyl)-L-valyl)amino)-3-hydroxy-5-phenylpentyl)-4(5)-(2-methylpropionyl)imidazole
SB 206343
SB-206343
SB206343

Origin of Product

United States

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